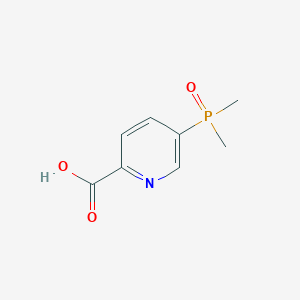
5-Dimethylphosphorylpyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dimethylphosphorylpyridine-2-carboxylic acid is a chemical compound with the CAS Number: 2361959-03-5 . It has a molecular weight of 199.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(dimethylphosphoryl)picolinic acid . The InChI code for this compound is 1S/C8H10NO3P/c1-13(2,12)6-3-4-7(8(10)11)9-5-6/h3-5H,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
5-Dimethylphosphorylpyridine-2-carboxylic acid is a powder that is stored at room temperature .Applications De Recherche Scientifique
Medicine
5-Dimethylphosphorylpyridine-2-carboxylic acid: is utilized in pharmaceutical testing as a high-quality reference standard . Its precise structure and purity ensure accurate results in pharmacological studies, where it may serve as a building block for drug development.
Agriculture
In the agricultural sector, carboxylic acids, including derivatives like 5-Dimethylphosphorylpyridine-2-carboxylic acid , are integral to the synthesis of bioactive polylactic acid. This substance is used for creating biodegradable materials, which can significantly reduce plastic pollution and contribute to sustainable farming practices .
Biotechnology
This compound finds its application in biotechnology, particularly in the modification of surfaces for nanoparticles and nanostructures like carbon nanotubes and graphene. These modifications are crucial for developing new materials with enhanced properties for various biotechnological applications .
Materials Science
5-Dimethylphosphorylpyridine-2-carboxylic acid: is a valuable component in materials science. It is used for the surface modification of nanoparticles, which is essential in the production of advanced materials with specific properties required for high-tech applications .
Environmental Science
In environmental science, the compound is explored for its potential in creating environmentally friendly materials. Its role in the synthesis of polymers and nanomaterials could lead to the development of new solutions for environmental remediation and pollution control .
Analytical Chemistry
The compound’s role in analytical chemistry is significant due to its involvement in chemical equilibria. It serves as a standard in various analytical methods, helping to calculate different species that result from equilibria in aqueous solutions .
Pharmacology
In pharmacology, 5-Dimethylphosphorylpyridine-2-carboxylic acid is used for the synthesis of piperidine derivatives, which are present in numerous classes of pharmaceuticals. Its derivatives are crucial for the discovery and biological evaluation of potential drugs containing piperidine moiety .
Organic Synthesis
Lastly, the compound is employed in organic synthesis, where carboxylic acids are pivotal in constructing complex molecules. They serve as intermediates in a multitude of reactions, contributing to the synthesis of small molecules and macromolecules .
Safety and Hazards
Propriétés
IUPAC Name |
5-dimethylphosphorylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO3P/c1-13(2,12)6-3-4-7(8(10)11)9-5-6/h3-5H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAQBWQNQLAVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Dimethylphosphorylpyridine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2881694.png)
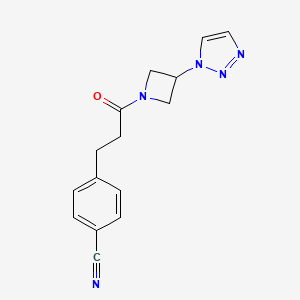
![4-[N-(2-furylmethyl)carbamoyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2881697.png)
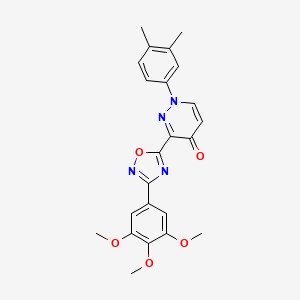

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881700.png)
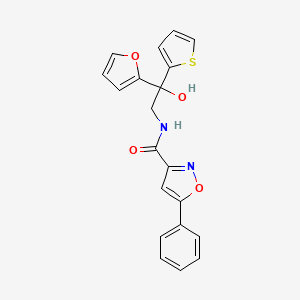




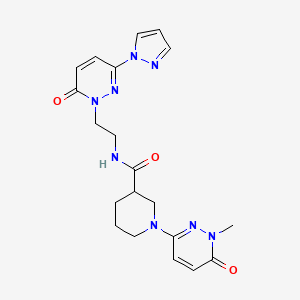
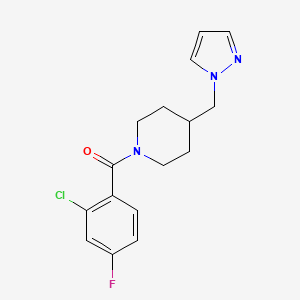
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2881717.png)